1-(4-Amino-2-bromophenyl)-1-bromopropan-2-one
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Overview
Description
1-(4-Amino-2-bromophenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of both amino and bromo functional groups attached to a phenyl ring, along with a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-bromophenyl)-1-bromopropan-2-one typically involves the bromination of 1-(4-Amino-2-bromophenyl)propan-2-one. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2-bromophenyl)-1-bromopropan-2-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or DMF.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in water or hydrogen peroxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Products like 1-(4-Amino-2-azidophenyl)-1-bromopropan-2-one.
Reduction: 1-(4-Amino-2-bromophenyl)-1-bromopropanol.
Oxidation: 1-(4-Nitro-2-bromophenyl)-1-bromopropan-2-one.
Scientific Research Applications
1-(4-Amino-2-bromophenyl)-1-bromopropan-2-one has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, or anti-inflammatory properties.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-bromophenyl)-1-bromopropan-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of both amino and bromo groups allows for versatile interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- 1-(4-Amino-2-chlorophenyl)-1-chloropropan-2-one
- 1-(4-Amino-2-fluorophenyl)-1-fluoropropan-2-one
- 1-(4-Amino-2-iodophenyl)-1-iodopropan-2-one
Comparison: 1-(4-Amino-2-bromophenyl)-1-bromopropan-2-one is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. Bromine atoms are larger and more polarizable compared to chlorine or fluorine, which can lead to different steric and electronic effects. This uniqueness can be exploited in designing compounds with specific properties for targeted applications.
Properties
Molecular Formula |
C9H9Br2NO |
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Molecular Weight |
306.98 g/mol |
IUPAC Name |
1-(4-amino-2-bromophenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C9H9Br2NO/c1-5(13)9(11)7-3-2-6(12)4-8(7)10/h2-4,9H,12H2,1H3 |
InChI Key |
AISXVEFMOYKROX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)N)Br)Br |
Origin of Product |
United States |
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